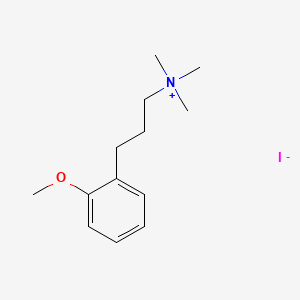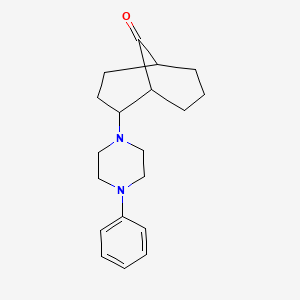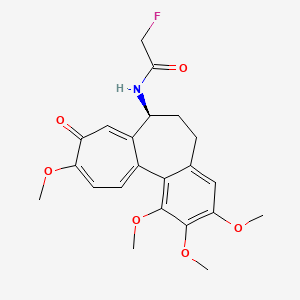
Colchicine, 17-fluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Colchicine, 17-fluoro- is a fluorinated derivative of colchicine, an alkaloid originally extracted from the plant Colchicum autumnale (autumn crocus). Colchicine is well-known for its use in treating gout and familial Mediterranean fever due to its anti-inflammatory properties. The addition of a fluorine atom at the 17th position aims to enhance its pharmacological properties and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Colchicine, 17-fluoro- typically involves the fluorination of colchicine at the 17th position. This can be achieved through various methods, including electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and may be conducted at low temperatures to prevent decomposition.
Industrial Production Methods: Industrial production of Colchicine, 17-fluoro- involves scaling up the synthetic routes mentioned above. The process includes optimizing reaction conditions to maximize yield and purity while ensuring safety and cost-effectiveness. Continuous flow reactors may be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Colchicine, 17-fluoro- undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated position, using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst under atmospheric pressure.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Formation of oxidized derivatives with increased polarity.
Reduction: Formation of reduced derivatives with altered pharmacological properties.
Substitution: Formation of substituted derivatives with potential new biological activities.
Scientific Research Applications
Colchicine, 17-fluoro- has a wide range of scientific research applications, including:
Chemistry: Used as a probe to study microtubule dynamics and interactions due to its ability to bind to tubulin.
Biology: Investigated for its effects on cell division and cytoskeletal organization.
Medicine: Explored for its potential in treating inflammatory diseases, cancer, and cardiovascular conditions.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism of action of Colchicine, 17-fluoro- involves binding to tubulin, a protein that forms microtubules. This binding inhibits microtubule polymerization, disrupting the cytoskeleton and affecting cell division and intracellular transport. The compound also interferes with the assembly of the inflammasome complex in neutrophils and monocytes, reducing the production of inflammatory cytokines such as interleukin-1β .
Comparison with Similar Compounds
Colchicine: The parent compound, known for its anti-inflammatory properties.
Combretastatin A-4: A microtubule-destabilizing agent with similar binding properties.
Phenstatin: A derivative of combretastatin with similar mechanisms of action.
Uniqueness: Colchicine, 17-fluoro- is unique due to the presence of the fluorine atom, which enhances its stability and potentially its pharmacological properties. This modification may result in improved efficacy and reduced toxicity compared to its parent compound .
Properties
CAS No. |
26195-68-6 |
|---|---|
Molecular Formula |
C22H24FNO6 |
Molecular Weight |
417.4 g/mol |
IUPAC Name |
2-fluoro-N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide |
InChI |
InChI=1S/C22H24FNO6/c1-27-17-8-6-13-14(10-16(17)25)15(24-19(26)11-23)7-5-12-9-18(28-2)21(29-3)22(30-4)20(12)13/h6,8-10,15H,5,7,11H2,1-4H3,(H,24,26)/t15-/m0/s1 |
InChI Key |
KXWHAQUZPQTBGU-HNNXBMFYSA-N |
Isomeric SMILES |
COC1=CC=C2C(=CC1=O)[C@H](CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)CF |
Canonical SMILES |
COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


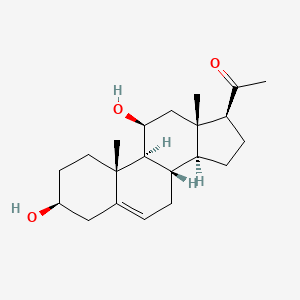
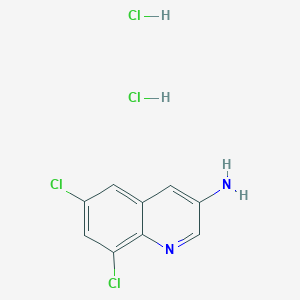
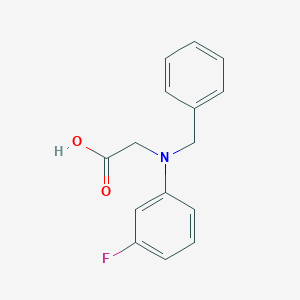

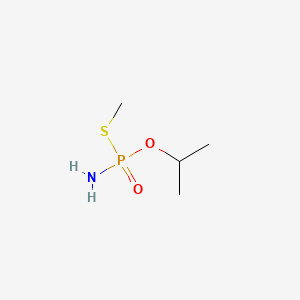

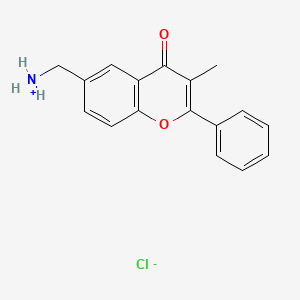
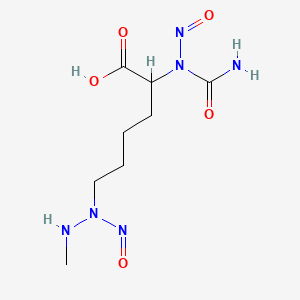
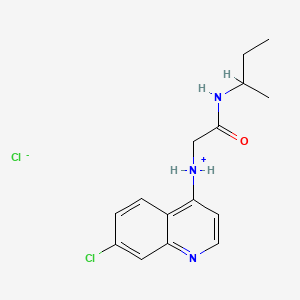

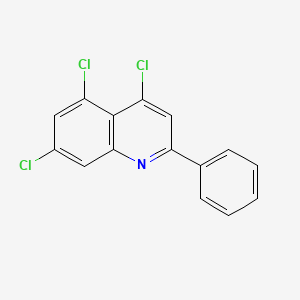
![diethyl-[2-(4-propan-2-ylbenzoyl)oxyethyl]azanium;chloride](/img/structure/B13747576.png)
